molecular formula C6H8N2O B2941800 1-Acetylazetidine-3-carbonitrile CAS No. 2112395-13-6

1-Acetylazetidine-3-carbonitrile

Cat. No.: B2941800
CAS No.: 2112395-13-6
M. Wt: 124.143
InChI Key: AAQZFAVTUWYUOA-UHFFFAOYSA-N
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Description

1-Acetylazetidine-3-carbonitrile is a chemical compound with the molecular formula C6H8N2O. It is a four-membered heterocyclic compound containing an azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride and a cyanide source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Various substituted azetidines.

Scientific Research Applications

1-Acetylazetidine-3-carbonitrile is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-acetylazetidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules.

Comparison with Similar Compounds

    Azetidine-3-carbonitrile: Lacks the acetyl group, resulting in different reactivity and applications.

    1-Acetylazetidine: Lacks the nitrile group, affecting its chemical behavior and uses.

Uniqueness: 1-Acetylazetidine-3-carbonitrile is unique due to the presence of both the acetyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in multiple scientific disciplines.

Properties

IUPAC Name

1-acetylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQZFAVTUWYUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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